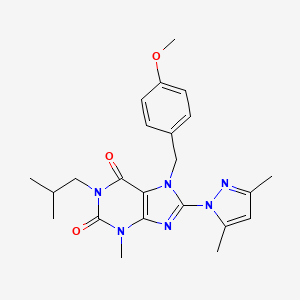

![molecular formula C19H20ClFN6O2S B2608919 2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 954026-94-9](/img/structure/B2608919.png)

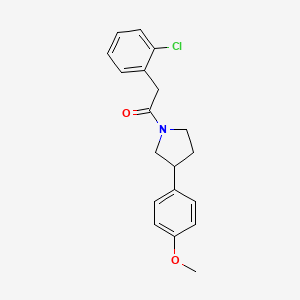

2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have biological activity, as many benzamide derivatives are known to be biologically active.

Molecular Structure Analysis

The compound contains a benzene ring, which is a planar, cyclic structure with alternating double bonds. It also contains a carboxamide group (-CONH2), a morpholino group (a six-membered ring containing an oxygen and a nitrogen), and a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a bicyclic structure containing two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include its polarity, the presence of hydrogen bonding donors and acceptors, and its molecular weight .Scientific Research Applications

GPR39 Agonists and Kinase Inhibition

A study identified kinase inhibitors as novel GPR39 agonists, displaying probe-dependent and pathway-dependent allosteric modulation by physiological concentrations of zinc. This finding suggests an unexpected role of zinc in small-molecule-induced activation of GPR39, indicating potential off-targets including G protein–coupled receptors for kinase inhibitors. This research broadens the understanding of the compound's interaction with zinc and GPR39, offering insights into its versatile pharmacological applications (Sato et al., 2016).

Antiviral Properties

Another study presented a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 bird flu influenza virus. This showcases the compound's potential as a base for developing antiviral agents, especially considering its effectivity in viral reduction (Hebishy et al., 2020).

Anticancer and Anti-inflammatory Agents

Research on thioxopyrimidine derivatives has led to the synthesis of novel compounds with potential therapeutic applications in cancer and inflammation. The study explored the structural variation and its impact on pharmacological activity, underscoring the compound's utility in developing new treatment options (Abu‐Hashem et al., 2020).

Antimicrobial Activity

A study on the synthesis of fluorinated benzothiazolo imidazole compounds revealed some derivatives exhibiting promising antimycobacterial activity. This highlights the compound's potential in addressing microbial infections, especially in the context of drug-resistant strains (Sathe et al., 2011).

Building Blocks in Medicinal Chemistry

The development of new 3-amino-4-fluoropyrazoles as functional building blocks in medicinal chemistry demonstrates the compound's versatility. This synthetic strategy opens up possibilities for further functionalization, underscoring its value in drug development processes (Surmont et al., 2011).

Future Directions

properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN6O2S/c1-30-19-24-16(26-7-9-29-10-8-26)12-11-23-27(17(12)25-19)6-5-22-18(28)15-13(20)3-2-4-14(15)21/h2-4,11H,5-10H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXVJPDUHXLCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=CC=C3Cl)F)C(=N1)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)

![Dehydro abietic acid-[d2]](/img/structure/B2608845.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)

![Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate](/img/structure/B2608850.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one](/img/structure/B2608852.png)